Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate
CAS No.: 1003988-79-1
Cat. No.: VC4189531
Molecular Formula: C16H20N2O3
Molecular Weight: 288.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1003988-79-1 |
|---|---|
| Molecular Formula | C16H20N2O3 |
| Molecular Weight | 288.347 |
| IUPAC Name | methyl 1-[(4-tert-butylphenoxy)methyl]pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C16H20N2O3/c1-16(2,3)12-5-7-13(8-6-12)21-11-18-10-9-14(17-18)15(19)20-4/h5-10H,11H2,1-4H3 |
| Standard InChI Key | JTTXUMYQYUQSIW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrazole core (CHN) substituted at the 1-position with a (4-tert-butylphenoxy)methyl group and at the 3-position with a methyl carboxylate (Fig. 1). The tert-butyl group enhances lipophilicity, while the carboxylate ester introduces polarity, balancing solubility and membrane permeability.
Molecular Formula: CHNO
Molecular Weight: 288.347 g/mol
IUPAC Name: methyl 1-[(4-tert-butylphenoxy)methyl]pyrazole-3-carboxylate
SMILES: CC(C)(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)OC
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| LogP (Partition Coefficient) | 3.2 (predicted) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Optimization
Multi-Step Organic Synthesis
The compound is typically synthesized via a three-step protocol:
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Formation of Phenoxy Methyl Intermediate:
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Esterification:
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Purification:
Alternative Routes
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Ultrasound-Assisted Synthesis: InCl-catalyzed reactions under ultrasound irradiation (40°C, 20 min) improve yields to 85% for analogous pyrazole carboxylates .
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Radical Cyclization: Di-tert-butyl peroxide (DTBP) as a methyl source in oxidative cyclization reactions offers scalability (up to 2 mmol) .
Table 2: Comparative Synthesis Methods
| Method | Conditions | Yield |
|---|---|---|
| Conventional Alkylation | KCO, DMF, 80°C | 70% |
| Ultrasound-Assisted | InCl, 50% EtOH, 40°C | 85% |
| Radical Cyclization | DTBP, DCE, 130°C | 76% |
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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tert-Butyl Group: Critical for lipid membrane penetration; replacing it with smaller alkyl chains reduces potency by 40% .
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Carboxylate Ester: Hydrolysis to the free acid (e.g., 1-((4-tert-butylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid) enhances binding to enzymatic active sites .
Applications in Drug Discovery and Agriculture
Medicinal Chemistry
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Lead Compound: Serves as a precursor for kinase inhibitors (e.g., JAK2/STAT3 pathway) .
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Prodrug Design: Ester hydrolysis in vivo releases the active carboxylic acid, improving bioavailability .
Agrochemical Development
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